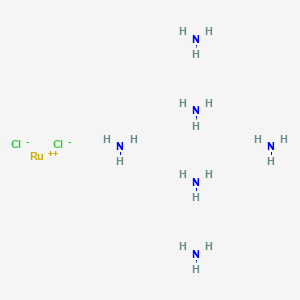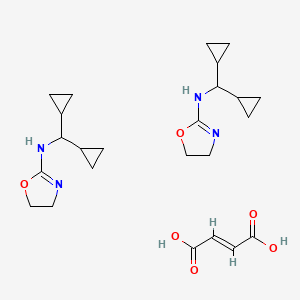
(+)-Norfenfluramina clorhidrato
Descripción general
Descripción
(+)-Norfenfluramine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is structurally related to fenfluramine, a drug that was previously used as an appetite suppressant
Aplicaciones Científicas De Investigación
(+)-Norfenfluramine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Target of Action
(+)-Norfenfluramine hydrochloride, a derivative of the amphetamine family, primarily targets serotonin and norepinephrine receptors . It is a potent agonist of 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, and cognition .
Mode of Action
The compound interacts with its targets by releasing serotonin and norepinephrine . It also stimulates various serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C, and acts as a σ1 receptor antagonist .
Biochemical Pathways
The biochemical pathways affected by (+)-Norfenfluramine hydrochloride are primarily related to serotonergic and norepinephrinergic neurotransmission . By modulating these pathways, the compound can influence various downstream effects, such as mood regulation and appetite control .
Pharmacokinetics
Like other amphetamine derivatives, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (+)-Norfenfluramine hydrochloride’s action are primarily related to its modulation of serotonergic and norepinephrinergic neurotransmission . This can result in various physiological effects, such as mood elevation, appetite suppression, and potentially seizure control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Norfenfluramine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenethylamine derivative.
Reaction with Hydrochloric Acid: The phenethylamine derivative is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The resulting product is purified using recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of (+)-Norfenfluramine hydrochloride may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Norfenfluramine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Fenfluramine: Structurally similar but has different pharmacological properties.
Dexfenfluramine: Another related compound with distinct effects.
Methamphetamine: Shares some structural similarities but has different mechanisms of action.
Uniqueness
(+)-Norfenfluramine hydrochloride is unique due to its specific interaction with the serotonergic system and its potential therapeutic applications. Unlike other similar compounds, it has shown promise in treating certain neurological disorders without the severe side effects associated with fenfluramine .
Propiedades
IUPAC Name |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746617 | |
| Record name | (+)-Norfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37936-89-3 | |
| Record name | Norfenfluramine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037936893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Norfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Norfenfluramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENFLURAMINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LC49OH4I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does (+)-Norfenfluramine hydrochloride impact serotonin levels in the brain?
A1: (+)-Norfenfluramine hydrochloride, along with fenfluramine and p-chloroamphetamine, leads to a significant decrease in brain 5-hydroxytryptamine (5-HT, serotonin) levels. [] This depletion occurs rapidly and has long-lasting effects. While all three compounds share structural similarities and generally produce comparable effects on 5-HT concentrations, their mechanisms of action may differ, particularly in the short term. []
Q2: Does (+)-Norfenfluramine hydrochloride affect dopamine levels in the brain?
A3: While the provided research focuses on (+)-Norfenfluramine hydrochloride's effects on serotonin, its parent compound, fenfluramine, has been studied in relation to dopamine. Research suggests that fenfluramine might act as a dopamine receptor antagonist, leading to increased concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), an intraneuronal metabolite of dopamine. [] This contrasts with amphetamine, which lowers DOPAC concentrations. [] Further research is needed to determine if (+)-Norfenfluramine hydrochloride shares this dopamine-related mechanism with fenfluramine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)



![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)






